molecular formula C17H21ClN6O B5312989 N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No. B5312989
M. Wt: 360.8 g/mol
InChI Key: GCYADZJKPNYCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, commonly known as CEP-701, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

CEP-701 inhibits the activity of FLT3 and KIT by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling proteins. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have anti-tumor activity in various cancer cell lines, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and gastrointestinal stromal tumors (GIST). It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, CEP-701 has been demonstrated to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of CEP-701 is its specificity for FLT3 and KIT, which allows for targeted inhibition of these kinases. However, CEP-701 has also been shown to have off-target effects on other kinases, which may limit its use in certain applications. In addition, CEP-701 has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in in vivo experiments.

Future Directions

For the research and development of CEP-701 include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in in vivo experiments. In addition, the identification of biomarkers that can predict the response to CEP-701 in cancer patients may help to personalize its use in clinical settings. Furthermore, the combination of CEP-701 with other targeted therapies may enhance its anti-tumor activity and improve patient outcomes.

Synthesis Methods

CEP-701 is synthesized using a multi-step process involving the reaction of 4-chloroaniline with 2-aminopyrimidine, followed by the reaction with pyrrolidine and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification and crystallization.

Scientific Research Applications

CEP-701 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the activity of receptor tyrosine kinases, such as FLT3 and KIT, which are involved in cell growth and differentiation. CEP-701 has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O/c18-13-3-5-14(6-4-13)23-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-1-2-10-24/h3-6,11-12H,1-2,7-10H2,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYADZJKPNYCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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